![molecular formula C21H22N2O4 B5577610 4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)
4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({1-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine is a complex organic compound. The detailed information on this compound is derived from various scientific studies focusing on its synthesis, structural analysis, and properties.
Synthesis Analysis
The synthesis of similar compounds involves ring opening followed by ring closure reactions. A study by Halim and Ibrahim (2022) on a related compound demonstrates such a process, where a ring-opening reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with an amino compound affords a novel compound with related structural features (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds can be determined by X-ray diffraction analysis, revealing details about conformation and packing in crystals. For instance, Kuleshova and Khrustalev (2000) investigated the molecular and crystal structures of related pyridine derivatives (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactions of similar pyridine derivatives often involve interactions with various reagents, leading to the formation of complex structures. Mekheimer et al. (1997) explored reactions of 4-hydroxy-6-methyl-2-pyridone with various reagents, yielding diverse pyridine derivatives (Mekheimer, Mohamed, & Sadek, 1997).
Physical Properties Analysis
The physical properties, such as crystal structure and bonding, of similar compounds can be elucidated through X-ray crystallography and other techniques. For example, Moustafa and Girgis (2007) analyzed the crystal structure of a related pyridine derivative, providing insights into its physical properties (Moustafa & Girgis, 2007).
Chemical Properties Analysis
Chemical properties like reactivity and bonding can be studied using spectroscopic methods and chemical analysis. A study by Bali et al. (2006) on multidentate hybrid organotellurium ligands related to pyridine derivatives offers insights into such properties (Bali, Singh, Drake, & Light, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
Halim and Ibrahim (2022) detailed the synthesis and spectral analysis of a novel compound involving methoxy and benzofuran groups, emphasizing the use of Density Functional Theory (DFT) for quantum studies and the investigation of non-linear optical (NLO) and thermodynamic properties. The study highlighted the high stability and reactivity of the compound, demonstrating its potential for various applications in materials science (Halim & Ibrahim, 2022).
Structural and Optical Properties
Cetina et al. (2010) synthesized pyridine derivatives to study their structural and optical properties, including fluorescence in various solvents. This research provides insights into the effects of substituents on the emission spectra, contributing to the understanding of how such compounds can be used in optical applications (Cetina, Tranfić, Sviben, & Jukić, 2010).
Pharmacological Potential
Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from benzodifuranyl and khellinone, focusing on their anti-inflammatory and analgesic potential. This study suggests that certain structural modifications can enhance the pharmacological properties of these compounds, highlighting their relevance in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular and Crystal Structures
Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of compounds featuring pyridine and piperidine, analyzing the influence of hydrogen bonds on molecular packing. Their work underscores the complexity of intermolecular interactions and their importance in crystal engineering (Kuleshova & Khrustalev, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-18-4-3-17(25-2)13-19(18)27-20(14)21(24)23-11-7-16(8-12-23)26-15-5-9-22-10-6-15/h3-6,9-10,13,16H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNKOOJXFQBIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCC(CC3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


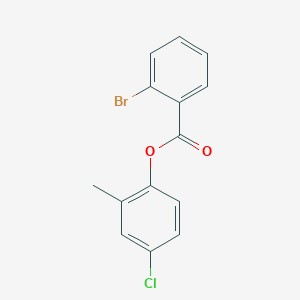
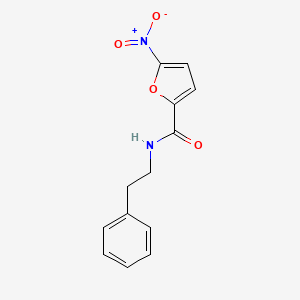
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)
![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)
![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)
![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)
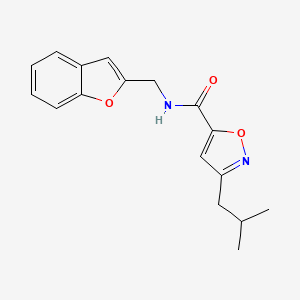
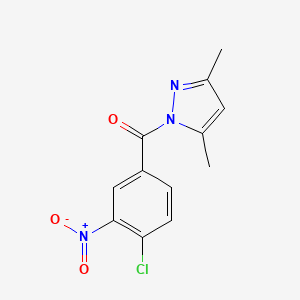

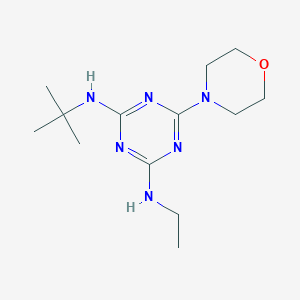
![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)